

A Technical Guide to Boc-Phe(2-Me)-OH: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: Boc-Phe(2-Me)-OH

Cat. No.: B558735

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-2-methyl-L-phenylalanine (**Boc-Phe(2-Me)-OH**), a specialized amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a general protocol for its incorporation into peptide chains, and discusses the implications of the 2-methyl substitution on peptide conformation and biological activity.

Core Properties of Boc-Phe(2-Me)-OH

Boc-Phe(2-Me)-OH is a synthetic derivative of the amino acid L-phenylalanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the α -amino group allows for its controlled use in stepwise peptide synthesis. The key distinguishing feature of this molecule is the methyl group at the 2-position of the phenyl ring.

Property	Value	Reference
Molecular Weight	279.33 g/mol	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1][2]
CAS Number	114873-05-1 (L-isomer)	[2]
Synonyms	Boc-2-methyl-L-phenylalanine	[2]

Incorporation in Peptide Synthesis: A Methodological Overview

The primary application of **Boc-Phe(2-Me)-OH** is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and neutral conditions but can be readily removed with moderate acid, allowing for the sequential addition of amino acids to a growing peptide chain.

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of **Boc-Phe(2-Me)-OH** into a peptide sequence using a manual solid-phase synthesis approach. Specific parameters may need optimization based on the peptide sequence and scale.

Materials:

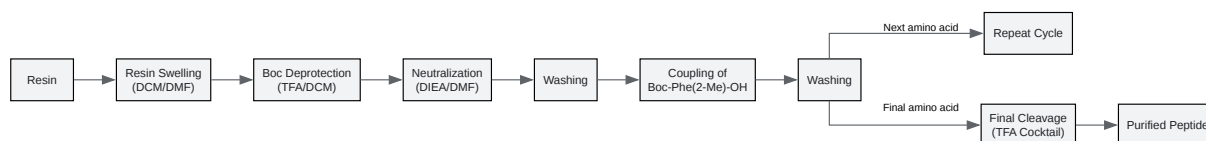
- **Boc-Phe(2-Me)-OH**
- Appropriate resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- Scavengers (e.g., triisopropylsilane, water)

Procedure:

- **Resin Swelling:** The solid support resin is swelled in an appropriate solvent, typically DCM or DMF.

- **Boc Deprotection:** The Boc protecting group from the N-terminal amino acid of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).
- **Neutralization:** The resulting trifluoroacetate salt is neutralized with a solution of a tertiary amine, such as 10% DIEA in DMF, to liberate the free amine.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Amino Acid Activation:** **Boc-Phe(2-Me)-OH** is pre-activated in a separate vessel by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIEA.
- **Coupling:** The activated **Boc-Phe(2-Me)-OH** solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction.
- **Washing:** The resin is washed extensively with DMF and DCM to remove unreacted amino acid and coupling reagents.
- **Cycle Repetition:** Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Experimental Workflow for Boc-SPPS



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Figure 1: General workflow for the incorporation of **Boc-Phe(2-Me)-OH** in solid-phase peptide synthesis.

Conformational Implications of the 2-Methyl Group

The introduction of a methyl group at the ortho-position of the phenylalanine side chain has significant conformational implications for the resulting peptide. This steric bulk can restrict the rotation around the chi (χ) angles of the amino acid side chain. This constraint can influence the local and global conformation of the peptide, potentially leading to more defined secondary structures.

By locking the side chain into a more specific orientation, the 2-methyl substitution can be a valuable tool in rational drug design to:

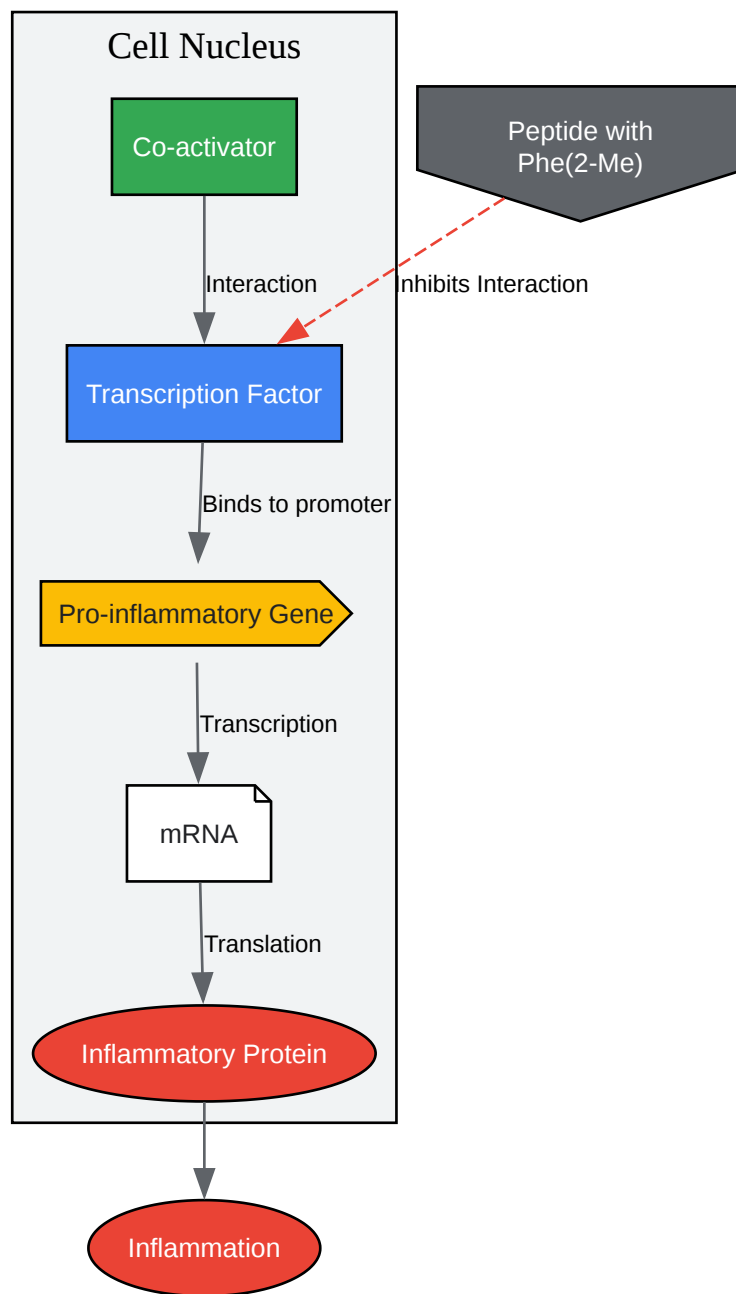
- **Enhance Receptor Binding:** By pre-organizing the peptide into a conformation that is favorable for binding to a biological target.
- **Improve Proteolytic Stability:** The steric hindrance of the methyl group can shield the adjacent peptide bonds from enzymatic degradation.
- **Modulate Biological Activity:** The altered conformation can lead to changes in the peptide's interaction with its target, potentially enhancing agonistic or antagonistic activity.

Potential Signaling Pathway Modulation: A Hypothetical Example

While specific signaling pathways directly modulated by peptides containing **Boc-Phe(2-Me)-OH** are not extensively documented in general literature, we can conceptualize its application in targeting a well-understood pathway. For instance, a peptide designed to inhibit a protein-protein interaction (PPI) could incorporate 2-methylphenylalanine to enhance its binding affinity and stability.

Consider the interaction between a hypothetical transcription factor and its co-activator, which is crucial for the expression of a pro-inflammatory gene. A peptide therapeutic could be designed to mimic the binding interface of the co-activator, thereby competitively inhibiting the interaction and downregulating the inflammatory response. The inclusion of 2-

methylphenylalanine at a key position within this peptide could enforce a conformation that fits more snugly into the binding pocket of the transcription factor.



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Figure 2: Hypothetical signaling pathway where a peptide containing 2-methylphenylalanine inhibits a key protein-protein interaction, leading to an anti-inflammatory effect.

This guide serves as a foundational resource for researchers and professionals in drug development. The unique properties of **Boc-Phe(2-Me)-OH** make it a valuable tool for designing novel peptides with enhanced therapeutic potential. Further experimental investigation into specific biological systems will undoubtedly continue to reveal the full scope of its utility.

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